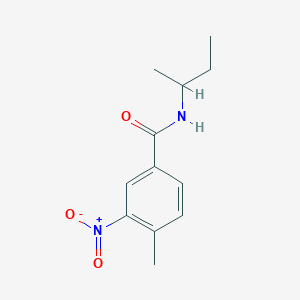

N-(butan-2-yl)-4-methyl-3-nitrobenzamide

Beschreibung

N-(butan-2-yl)-4-methyl-3-nitrobenzamide is a benzamide derivative characterized by a branched butan-2-yl group attached to the amide nitrogen, a methyl group at the para position (C4), and a nitro group at the meta position (C3) on the benzene ring. The compound’s branched alkyl chain may enhance lipophilicity compared to straight-chain analogs, while the nitro and methyl groups contribute to electron-withdrawing and steric effects, respectively.

Eigenschaften

Molekularformel |

C12H16N2O3 |

|---|---|

Molekulargewicht |

236.27 g/mol |

IUPAC-Name |

N-butan-2-yl-4-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C12H16N2O3/c1-4-9(3)13-12(15)10-6-5-8(2)11(7-10)14(16)17/h5-7,9H,4H2,1-3H3,(H,13,15) |

InChI-Schlüssel |

NYTBNNHPQVULBM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)NC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(Butan-2-yl)-4-methyl-3-nitrobenzamid umfasst in der Regel die folgenden Schritte:

Nitrierung: Die Einführung einer Nitrogruppe in den Benzolring wird durch Nitrierung erreicht. Dazu wird 4-Methylbenzamid mit einem Nitrierungsmittel wie einer Mischung aus konzentrierter Schwefelsäure und Salpetersäure behandelt.

Alkylierung: Die Einführung der Butan-2-yl-Gruppe wird durch Alkylierung erreicht. Dazu wird das nitrierte Benzamid mit einem geeigneten Alkylierungsmittel, wie z. B. Butan-2-ylbromid, in Gegenwart einer Base wie Kaliumcarbonat umgesetzt.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-(Butan-2-yl)-4-methyl-3-nitrobenzamid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine effiziente Mischung und Reaktionssteuerung zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(Butan-2-yl)-4-methyl-3-nitrobenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Nitrogruppe durch andere Nukleophile ersetzt wird.

Oxidation: Die Methylgruppe kann mit starken Oxidationsmitteln wie Kaliumpermanganat zu einer Carbonsäuregruppe oxidiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas und Palladiumkatalysator.

Substitution: Nukleophile wie Amine oder Thiole.

Oxidation: Kaliumpermanganat oder Chromtrioxid.

Hauptsächlich gebildete Produkte

Reduktion: N-(Butan-2-yl)-4-methyl-3-aminobenzamid.

Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nukleophil.

Oxidation: N-(Butan-2-yl)-4-carboxy-3-nitrobenzamid.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, N-(butan-2-yl)-4-methyl-3-nitrobenzamide serves as a precursor in the synthesis of various organic compounds. Its ability to participate in diverse chemical reactions allows researchers to explore new synthetic pathways and develop novel materials.

Biology

Research into the biological activities of this compound has indicated potential antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. For instance, compounds derived from similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Medicine

The compound is being investigated for its potential as an intermediate in pharmaceutical development. Its structural characteristics make it suitable for modifications aimed at enhancing therapeutic efficacy. Preliminary studies suggest that it may have applications in developing new drugs targeting specific biological pathways, especially those related to inflammation and infection .

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and agrochemicals. Its aromatic structure makes it valuable for synthesizing dyes and pigments, which are essential in various manufacturing processes .

Case Studies and Research Findings

- Antimicrobial Activity : A study assessing the antimicrobial properties of benzamide derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics against several bacterial strains . This indicates its potential use as a foundation for developing new antimicrobial agents.

- Pharmaceutical Development : Research has focused on modifying the nitro group within the compound to enhance its biological activity. Various derivatives have been synthesized and tested for their effects on specific cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Wirkmechanismus

The mechanism of action of N-(butan-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butan-2-yl group and the benzamide core contribute to the compound’s overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Key Structural and Functional Comparisons

Key Findings and Insights

- Lipophilicity vs. Solubility : Branched alkyl chains (e.g., butan-2-yl) improve lipid membrane penetration compared to straight-chain or methyl groups but may reduce aqueous solubility .

- Electronic Effects : Meta-nitro substitution (C3) provides moderate electron withdrawal, whereas para-nitro (C4) or dual substituents (e.g., nitro + chloro) intensify reactivity, influencing metabolic stability .

- Biological Activity : Nitro groups are often prodrug motifs, requiring enzymatic reduction for activation. This property is leveraged in antimicrobial and antiparasitic agents .

Biologische Aktivität

N-(butan-2-yl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

This compound features a nitro group attached to a benzamide structure, which enhances its biological activity. The synthesis typically involves two main steps, including the formation of the benzamide core followed by the introduction of the butan-2-yl and nitro groups. The presence of the butan-2-yl group contributes to the compound's stability and bioavailability, making it a suitable candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, similar compounds in the nitrobenzamide class have shown inhibition of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Table 1: Antimicrobial Activity of Related Nitrobenzamides

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 10 µg/mL |

| Nitrobenzamide Derivative A | P. aeruginosa | 5 µg/mL |

| Nitrobenzamide Derivative B | K. pneumoniae | 8 µg/mL |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit nitric oxide (NO) production in activated macrophages, a key indicator of inflammatory response. Specifically, the compound showed significant inhibition of inducible nitric oxide synthase (iNOS) activity, which is crucial for NO synthesis during inflammation .

Case Study: Inhibition of iNOS Activity

A study evaluated the effects of various nitrobenzamide derivatives on iNOS expression in RAW264.7 macrophages. This compound exhibited an IC50 value comparable to other potent inhibitors, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular components, leading to modulation of various signaling pathways involved in inflammation and microbial resistance .

The compound's mechanism includes:

- Bioreduction : The nitro group undergoes reduction to form amine derivatives that can bind to proteins and enzymes.

- Enzyme Inhibition : It inhibits key enzymes such as iNOS and cyclooxygenase (COX), reducing inflammatory mediators like prostaglandins and cytokines .

- Cellular Interaction : The butan-2-yl group enhances membrane penetration, facilitating interaction with intracellular targets.

Research Findings and Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Studies are focusing on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- In Vivo Studies : Assessing efficacy and safety in animal models to support potential therapeutic applications.

- Combination Therapies : Exploring synergistic effects with other antimicrobial or anti-inflammatory agents.

Q & A

Q. What are the optimal synthetic routes for N-(butan-2-yl)-4-methyl-3-nitrobenzamide?

A two-step approach is recommended:

- Step 1 : Synthesize 4-methyl-3-nitrobenzoic acid via nitration of 4-methylbenzoic acid using HNO₃/H₂SO₄ at 0–5°C .

- Step 2 : React the acid chloride derivative (generated using thionyl chloride) with 2-aminobutane under Schotten-Baumann conditions (aqueous NaOH, 0–5°C). Purify via recrystallization (ethanol/water) . Key Considerations : Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:3). Yield optimization requires strict temperature control during nitration and amide coupling.

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

- 1H/13C NMR : Assign peaks based on analogous amides (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide in : δ 8.2–8.4 ppm for aromatic protons; δ 3.5–3.7 ppm for N–CH₂ groups) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 265.1 (calculated using ’s molecular formula for a related compound).

- Elemental Analysis : Validate %C, %H, %N with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can conflicting crystallography data for nitro-substituted benzamides be resolved?

Contradictions in crystal packing (e.g., hydrogen-bonding patterns) may arise from polymorphism. To address this:

- Perform SHELXT -based structure solution ( ) with high-resolution (<1.0 Å) X-ray data.

- Compare with DFT-optimized molecular geometries (e.g., Gaussian 16, B3LYP/6-31G* basis set) to identify thermodynamically stable polymorphs . Case Study : highlights TRPA1 antagonists with similar nitro groups showing activity dependence on crystal conformation.

Q. What strategies improve the compound’s solubility for biological assays?

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) with sonication.

- Prodrug Derivatization : Introduce a hydrolyzable ester at the butan-2-yl group (e.g., acetylated amine) to enhance aqueous solubility .

- Micellar Encapsulation : Employ poloxamers (e.g., Pluronic F-68) at concentrations above critical micelle concentration (CMC) .

Q. How can computational modeling predict its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to TRPM8 channels (see ’s protocol for KPR-5714). Focus on the nitro group’s electrostatic interactions with Arg842 and Tyr1004 residues.

- QSAR Analysis : Correlate logP (calculated: ~2.1) with antimicrobial activity using datasets from ’s trifluoromethyl-benzamide analogs .

Methodological Challenges and Solutions

Q. Why do reaction yields vary when scaling up synthesis?

- Cause : Inefficient mixing during exothermic amide coupling.

- Solution : Use a segmented flow reactor with controlled temperature (5°C) and residence time (30 min). ’s O-benzyl hydroxylamine synthesis demonstrates scalability via flow chemistry .

Q. How to address discrepancies in NMR spectra due to impurities?

- Step 1 : Re-purify via column chromatography (silica gel, gradient elution from hexane to ethyl acetate).

- Step 2 : Acquire 2D NMR (HSQC, HMBC) to distinguish impurity peaks. ’s hybrid molecule analysis used 2D techniques to resolve overlapping signals .

Applications in Drug Discovery

Q. What structural modifications enhance its bioactivity?

Q. Can this compound act as a photosensitizer in photodynamic therapy?

Preliminary data from ’s trifluoromethyl-benzamides suggest nitro groups generate singlet oxygen (¹O₂) under UV light. Test via:

- EPR Spectroscopy : Detect ¹O₂ using 2,2,6,6-tetramethylpiperidine (TEMP) as a spin trap.

- In Vitro Assays : Measure cytotoxicity in HeLa cells with/without 470 nm irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.